4-Aminosalicylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022591 | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
| Record name | SID855553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000004 [mmHg] | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
| Record name | 4-Aminosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Aminosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Drug Resistance in Target Pathogens
Genetic Determinants of Resistance
Genetic mutations are the cornerstone of 4-Aminosalicylic acid resistance. These mutations typically occur in genes encoding enzymes involved in the folate biosynthesis pathway, which is the primary target of PAS, or in enzymes that can modify and inactivate the drug.
This compound is a prodrug that requires conversion into an active metabolite to exert its antibacterial effect. This bioactivation process is dependent on the folate pathway enzymes. Dihydrofolate synthase (DHFS), encoded by the folC gene, is a crucial enzyme in this pathway. It has been demonstrated that various missense mutations within the coding sequence of the dihydropteroate (B1496061) (H₂Pte) binding pocket of DHFS confer resistance to PAS in M. tuberculosis. nih.govnih.gov
These mutations lead to alterations in the enzyme's structure, which, while reducing its normal dihydrofolate synthase activity, also critically abolish the bioactivation of the PAS-derived intermediate, hydroxy dihydropteroate, into its final active form, hydroxy dihydrofolate. nih.gov Research on recombinant FolC protein variants has shown that mutations such as I43T, R49W, E153A, and A183P result in significantly reduced enzymatic activity and a complete inability to produce the active PAS metabolite. nih.gov This failure to bioactivate the drug is a direct cause of resistance.
Table 1: Impact of folC Mutations on DHFS Enzyme Activity and PAS Bioactivation
| FolC Variant | Relative DHFS Activity (%) | Detection of Bioactivated PAS Metabolite |
| Wild-Type | 100 | Detected |
| I43T | 8-22 | Not Detected |
| R49W | 8-22 | Not Detected |
| E153A | 8-22 | Not Detected |
| A183P | 8-22 | Not Detected |
The failure of prodrug bioactivation is a key mechanism of resistance, and variants in the folC gene are central to this process. researchgate.netnih.gov As PAS is a structural analog of p-aminobenzoic acid (pABA), it enters the folate pathway and is processed by dihydropteroate synthase and subsequently by dihydrofolate synthase (DHFS). nih.govnih.govnih.gov Mutations in folC, the gene encoding DHFS, disrupt this sequential bio-activation. nih.gov
Clinical isolates of multidrug-resistant M. tuberculosis have been found to harbor mutations in the folC gene, specifically within the H₂Pte binding pocket. nih.govnih.gov These mutations, such as E40G, I43A, and I43T, prevent the formation of the active antimetabolite that would normally inhibit dihydrofolate reductase. nih.govnih.gov Consequently, the drug's mechanism of action is halted before it can reach its target. The introduction of a wild-type copy of folC into strains with these mutations has been shown to fully restore susceptibility to PAS, confirming the direct role of these gene variants in resistance. nih.gov
Mutations within the thymidylate synthase A (thyA) gene represent a major and frequently observed mechanism of PAS resistance in M. tuberculosis. nih.gov Thymidylate synthase is a folate-dependent enzyme essential for the synthesis of thymine, a critical component of DNA. asm.org Loss-of-function mutations in thyA are strongly associated with PAS resistance. nih.govmcmaster.ca
Table 2: Frequency and Types of thyA Mutations in PAS-Resistant M. tuberculosis
| Study Population | Mutation Rate in Resistant Isolates | Types of Mutations Observed | Reference |
| 44 Resistant Clinical Isolates | 36.4% (16/44) | Substitutions, Conversions, Deletions | nih.gov |
| Clinically Diverse Strains & Spontaneous Mutants | 37% | 24 different polymorphisms (SNPs) | asm.org |
The ultimate target of the bioactivated form of this compound is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.govnih.gov A direct mechanism to overcome the inhibition of this essential enzyme is to increase its cellular concentration. It has been demonstrated that the overexpression of the dfrA gene, which encodes DHFR, leads to high-level resistance to PAS in M. tuberculosis. nih.gov In strains engineered to overexpress dfrA, no growth inhibition was observed even at high concentrations of PAS, indicating that the surplus of DHFR enzyme effectively titrates out the inhibitory PAS metabolite. nih.gov
An alternative mechanism to bypass the inhibition of DHFR is through the upregulation of a functional analog. In M. tuberculosis, the protein Rv2671, annotated as Riboflavin Biosynthesis Protein (RibD), has been identified as such an analog. nih.govnih.govnih.gov Biochemical analysis has confirmed that RibD (Rv2671) can catalyze the reduction of dihydrofolate to tetrahydrofolate, thus performing the same function as DHFR. nih.govnih.gov
Resistance to PAS can arise from mutations in the 5' untranslated region of the ribD gene, which lead to its overexpression. nih.govnih.gov This increased production of a DHFR alternative allows the folate pathway to continue functioning despite the inhibition of the primary DHFR enzyme by the PAS antimetabolite. researchgate.net The identification of PAS-resistant clinical isolates with mutations causing RibD overexpression supports the clinical relevance of this resistance mechanism. nih.govresearchgate.net
Instead of altering the drug's target or activation pathway, M. tuberculosis can also directly inactivate this compound through enzymatic modification. The arylamine N-acetyltransferase (NAT) enzyme from M. tuberculosis (TBNAT) is capable of acetylating PAS. nih.govasm.org This process involves the transfer of an acetyl group from acetyl coenzyme A to the free amino group of the PAS molecule. nih.gov
The resulting acetylated PAS metabolite has significantly reduced antitubercular activity. nih.gov Consequently, the overexpression of the TBNAT enzyme in M. tuberculosis results in increased resistance to PAS. nih.govasm.org This has been confirmed both by minimum inhibitory concentration (MIC) tests and by drug exposure experiments, which show that strains overexpressing TBNAT can overcome the bactericidal effects of PAS over time. asm.org
Efflux Pump Mechanisms and Their Contribution to Resistance (e.g., TAP Antiporter Rv1258c)
One of the key mechanisms by which Mycobacterium tuberculosis can develop resistance to this compound is through the active efflux of the drug from the bacterial cell. This process is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of substrates, including antibiotics.
The TAP antiporter Rv1258c, also known as P55, is a major facilitator superfamily drug efflux pump that has been implicated in PAS resistance. nih.gov Overexpression of the gene encoding Rv1258c in Mycobacterium bovis BCG has been shown to confer resistance to PAS, along with other drugs like isoniazid (B1672263), rifampin, and ethambutol (B1671381). nih.govfrontiersin.org This suggests that increased expression of this pump can reduce the intracellular concentration of PAS to sub-therapeutic levels, thereby allowing the bacteria to survive.
While overexpression of Rv1258c is a clear mechanism of resistance, the role of specific mutations within the rv1258c gene in conferring PAS resistance is less straightforward. Studies on clinical isolates of M. tuberculosis have identified various mutations in rv1258c. However, direct evidence linking these point mutations to PAS resistance is still emerging. For instance, engineered M. tuberculosis strains with specific point mutations in Rv1258c, such as V219A and S292L, were found to confer resistance to drugs like pyrazinamide (B1679903) and isoniazid, but the mutant strains remained susceptible to PAS. nih.govbiorxiv.orgbiorxiv.org
Further research has identified other mutations in Rv1258c, such as G195C, T297P, and I328T. nih.gov Strains with the T297P and I328T mutations showed increased resistance to ethambutol and capreomycin. nih.gov Knockout of the rv1258c gene in M. tuberculosis H37Rv resulted in slightly lower minimum inhibitory concentrations (MICs) for several drugs, including rifampin and ethambutol, indicating the pump's broad role in drug resistance. researchgate.net
The regulation of rv1258c expression is also a factor in drug resistance. Exposure to drugs like isoniazid and rifampicin (B610482) has been shown to increase the expression of this efflux pump. researchgate.net This inducibility suggests that the pump is part of a broader stress response that contributes to the development of multidrug resistance in M. tuberculosis.
| Mutation in Rv1258c | Effect on this compound (PAS) Susceptibility | Effect on Other Drug Susceptibility | Reference |
|---|---|---|---|
| Overexpression | Increased Resistance | Increased resistance to isoniazid, rifampin, ethambutol | nih.govfrontiersin.org |
| V219A | Susceptible | Low-level resistance to pyrazinamide and isoniazid | nih.govbiorxiv.org |
| S292L | Susceptible | High-level resistance to pyrazinamide and isoniazid | nih.govbiorxiv.org |
| T297P | Not Reported | Increased resistance to ethambutol and capreomycin | nih.gov |
| I328T | Not Reported | Increased resistance to ethambutol and capreomycin | nih.gov |
Metabolic Bypass Pathways and Resultant Resistance Phenotypes
In addition to efflux-mediated resistance, M. tuberculosis can also develop resistance to this compound by utilizing metabolic bypass pathways. These pathways allow the bacterium to circumvent the inhibitory effects of PAS on its primary target, the folate biosynthesis pathway.
A significant metabolic bypass mechanism involves the uptake and utilization of exogenous methionine. Methionine is known to be a potent antagonist of PAS activity in M. tuberculosis. nih.govfrontiersin.orgbiorxiv.org The mechanism of this antagonism is linked to the sustained production of folate precursors, which counteracts the inhibitory effect of PAS on the folate pathway. nih.govfrontiersin.orgbiorxiv.org For this antagonism to occur, a functional para-aminobenzoic acid (PABA) biosynthetic pathway is essential. frontiersin.orgresearchgate.net
Recent studies have identified mutations in the promoter region of the metM gene (Rv3253c), which encodes a putative methionine transporter. asm.org These mutations lead to the upregulation of metM transcription, resulting in increased uptake of methionine from the extracellular environment. asm.org The elevated intracellular concentration of methionine then antagonizes the action of PAS, leading to a resistant phenotype. asm.org This resistance is dependent on the presence of methionine in the culture medium. asm.org
Overexpression of MetM or its homolog in M. smegmatis has been shown to induce PAS resistance in a methionine-dependent manner. asm.org This highlights the crucial role of methionine transport in this resistance mechanism.
| Genetic Alteration | Mechanism | Phenotypic Outcome | Reference |
|---|---|---|---|
| Mutations in the metM (Rv3253c) promoter | Upregulation of metM transcription, leading to increased uptake of exogenous methionine. | Increased resistance to PAS in the presence of methionine. | asm.org |
| Overexpression of MetM | Enhanced transport of methionine into the cell. | Induction of PAS resistance in a methionine-dependent manner. | asm.org |
| Functional PABA biosynthetic pathway | Essential for methionine to antagonize PAS activity. | Methionine-mediated PAS antagonism. | frontiersin.orgresearchgate.net |
Emerging evidence suggests a link between resistance to this compound and alterations in phenylalanine metabolism. In folC-mutated PAS-resistant strains of M. tuberculosis, there is an enrichment of upregulated proteins involved in phenylalanine metabolism pathways. nih.gov This suggests that in response to the inhibition of the folate pathway by PAS, these resistant strains may rewire their metabolism, potentially utilizing alternative pathways for the synthesis of essential metabolites.
While the precise biochemical mechanisms are still under investigation, the upregulation of phenylalanine metabolism could represent a compensatory response to the metabolic stress induced by PAS. This might involve the catabolism of phenylalanine to produce intermediates that can feed into central metabolism, thereby providing the cell with energy and building blocks for survival and growth despite the presence of the drug. Further research is needed to fully elucidate the specific enzymes and pathways involved and how they contribute to the PAS-resistant phenotype.
Pharmacokinetic and Metabolic Research
Absorption and Distribution Studies
4-Aminosalicylic acid (4-ASA) is readily absorbed from the gastrointestinal tract following oral administration. nih.gov Once absorbed, it is distributed into various tissues and fluids throughout the body. nih.govnih.gov It has been shown to distribute throughout the total body water, reaching high concentrations in pleural fluid and caseous tissue, which is significant in the context of its use in treating tuberculosis. nih.gov However, its concentration in cerebrospinal fluid (CSF) is low, which may be due to an active outward transport mechanism. nih.gov
Biotransformation Pathways and Enzyme Systems
The biotransformation of this compound is a critical aspect of its pharmacology, primarily aimed at its inactivation and subsequent elimination from the body. The liver is a primary site for the metabolism of 4-ASA, with acetylation being a major pathway. nih.govpatsnap.com
In the liver, this compound undergoes significant metabolism, with acetylation being the principal route of inactivation. nih.govnih.gov This process is catalyzed by N-acetyltransferase enzymes located in the liver cytosol. nih.gov The acetylation of the amino group on the 4-ASA molecule leads to the formation of N-acetyl-4-aminosalicylic acid, a major metabolite. nih.govresearchgate.net This metabolic step is crucial as it converts the pharmacologically active compound into an inactive form, preparing it for excretion. nih.gov
Research has identified two major metabolites of this compound. The most significant of these is N-acetyl-4-aminosalicylic acid (AcPAS), formed through the acetylation of the parent drug. nih.govresearchgate.net Another identified major metabolite is p-aminosalicyluric acid. nih.gov In addition to these, other conjugates such as acetyl glucuronyl, glycyl, and glutaminyl conjugates have also been reported to be excreted in the urine. nih.gov
Under certain conditions, particularly in an acidic environment, this compound can undergo decarboxylation to form meta-aminophenol (m-aminophenol). nih.govresearchgate.net This degradation pathway is of toxicological concern as m-aminophenol is a known hepatotoxin. nih.gov Studies have shown that with heat, this compound is decarboxylated to produce carbon dioxide and 3-aminophenol. wikipedia.org The rate of this decarboxylation is influenced by pH, with the maximum rate occurring near the isoelectric pH of the molecule. nih.gov The mechanism involves a rate-controlling proton attack on the carbon alpha to the carboxylic acid group. nih.gov
Elimination Routes and Mechanisms
The elimination of this compound and its metabolites from the body primarily occurs through the kidneys. patsnap.com Over 80% of the administered drug is excreted in the urine. nih.gov The renal excretion process involves two key mechanisms: glomerular filtration and tubular secretion. nih.govebi.ac.uk Both the unchanged 4-ASA and its metabolites, predominantly the acetylated form, are cleared from the plasma via these renal routes. nih.govnih.gov While more than half of the excreted drug is in the form of the acetylated compound, a significant portion of the remainder is the free, unchanged acid. nih.gov
Plasma Protein Binding Characteristics and Implications
This compound exhibits binding to plasma proteins, a characteristic that influences its distribution and availability to exert its pharmacological effects. The extent of this binding is reported to be in the range of 50% to 73%. nih.gov Another source states the protein binding to be between 50-60%. wikipedia.orgdrugbank.com This reversible binding to plasma proteins, such as albumin, means that a significant fraction of the drug in the bloodstream is in a bound state, while the remainder is the unbound, or free, fraction. wikipedia.org It is the unbound fraction that is pharmacologically active and available to diffuse through cell membranes to its site of action, as well as being available for metabolism and excretion. wikipedia.org The protein-bound portion can act as a reservoir, from which the drug is slowly released as the free form is cleared from circulation. wikipedia.org
Clinical Research and Therapeutic Efficacy Studies
Efficacy in Multi-Drug Resistant Tuberculosis Treatment Regimens
4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), has been re-evaluated for its utility in the treatment of drug-resistant tuberculosis (DR-TB). The World Health Organization's 2016 guidelines reclassified it as a Group D3 "add-on" drug nih.gov. Retrospective observational studies have been conducted to analyze its efficacy in various clinical scenarios.
The study categorized patients into seven subgroups based on the reason for using PAS. The majority of cases were pre-XDR-TB with fluoroquinolone resistance (54.4%) and Category V patients (30.4%) nih.gov.
Table 1: Favorable vs. Unfavorable Outcomes with this compound in Specific DR-TB Patient Subgroups
| Patient Subgroup | Favorable Response (%) | Unfavorable Response (%) |
| Pre-XDR-TB (Fluoroquinolone Resistant) | 68.4% | 31.6% |
| XDR-TB | 40% | 60% |
| Pregnant DR-TB Patients | 80% | 20% |
| Category V Patients | 7.9% | 92.1% |
| Adopted from Private Sector on Successful Therapy | 90% | 10% |
| Previous Fluoroquinolone Exposure | 80% | 20% |
| Substituted for Adverse Drug Reaction | 0% | 100% |
Data sourced from a retrospective observational study on the utility of para-aminosalicylic acid in drug-resistant tuberculosis. nih.gov
Role in Contemporary Combination Therapy Strategies for Tuberculosis
Historically, this compound (PAS) played a crucial role in the development of combination therapy for tuberculosis, which became necessary to prevent the emergence of drug resistance nih.gov. The combination of streptomycin (B1217042) and PAS was investigated by the Medical Research Council in the late 1940s and early 1950s nih.gov. The introduction of isoniazid (B1672263) in 1952 led to a highly effective three-drug combination of isoniazid, streptomycin, and PAS, which achieved cure rates greater than 90% with low relapse rates nih.gov.
In the modern context, particularly with the rise of multi-drug resistant strains, the repurposing of older drugs like PAS is considered an attractive strategy nih.gov. Contemporary treatment for MDR-TB often involves a combination of second-line drugs, which can include fluoroquinolones, bedaquiline, linezolid, and others, with PAS listed as a potential component of these complex regimens mdpi.commedscape.com.
Recent research has also explored the synergistic effects of PAS with other antitubercular agents. A study investigating the combination of PAS and isoniazid (INH) against 72 clinical isolates of Mycobacterium tuberculosis (including pan-susceptible, MDR-TB, and XDR-TB strains) demonstrated a significant synergistic activity. The combined use resulted in a 16-fold decrease in the MIC50 for INH and an 8-fold decrease for PAS nih.gov. This synergy was observed in 94.4% of the tested isolates, suggesting that the combination could be valuable in clinical practice for treating TB patients nih.gov.
Investigations in Inflammatory Bowel Disease Management
This compound (4-ASA) has demonstrated efficacy in the management of ulcerative colitis (UC). Numerous clinical studies have supported its use for both active and quiescent UC nih.gov. In a placebo-controlled trial, 40 patients with active ulcerative colitis were randomly assigned to receive either an oral, enterically coated 4-ASA formulation or a placebo for 12 weeks nih.gov.
The results showed a significant improvement in the 4-ASA group. At the end of the 12-week treatment period, 55% (11 out of 20) of patients who received 4-ASA showed improvement in both clinical and sigmoidoscopic variables nih.gov. In contrast, only 5% (1 out of 20) of patients in the placebo group showed improvement nih.gov. The study also noted that patients who were allergic or intolerant to sulfasalazine (B1682708) and had extensive disease were more likely to respond to 4-ASA treatment nih.gov. Following the initial trial, 18 of the 19 non-responders from the placebo group were treated with open-label 4-ASA, and 11 of them subsequently showed clinical and sigmoidoscopic improvement nih.gov.
Clinical research has also indicated that 4-ASA is effective in the topical treatment of active ulcerative proctitis and active left-sided UC nih.gov.
Table 2: Efficacy of Oral this compound in Active Ulcerative Colitis (12-Week Trial)
| Treatment Group | Number of Patients | Patients Showing Improvement | Improvement Rate (%) |
| This compound | 20 | 11 | 55% |
| Placebo | 20 | 1 | 5% |
Data from a 12-week, placebo-controlled trial of oral enterically coated this compound in patients with active ulcerative colitis. nih.gov
The efficacy of this compound (4-ASA) has also been evaluated in the management of Crohn's disease. A randomized, placebo-controlled, multicenter study was designed to assess the efficacy of 4-ASA in patients with active Crohn's disease of the small bowel veeva.com. In this trial, patients were randomized to receive either oral 4-ASA or a placebo for a period of 12 weeks veeva.com.
For maintenance treatment, a double-blind, randomized trial compared the efficacy of oral slow-release 4-ASA tablets against slow-release 5-Aminosalicylic acid (5-ASA) tablets in patients with quiescent Crohn's ileocolitis nih.gov. The study enrolled patients who had been in stable remission for more than two months but less than one year. Over the course of one year, the clinical relapse rates were statistically similar between the two groups. A relapse, defined by a significant rise in the Crohn's Disease Activity Index (CDAI), occurred in 36% (7 out of 19) of patients receiving 4-ASA and 38% (8 out of 21) of patients receiving 5-ASA nih.gov. The study concluded that 4-ASA may be as effective as 5-ASA for the maintenance treatment of quiescent Crohn's disease nih.govnih.gov.
Table 3: Relapse Rates in Maintenance Treatment of Quiescent Crohn's Ileocolitis (1-Year Study)
| Treatment Group | Number of Patients | Patients with Clinical Relapse | Relapse Rate (%) |
| This compound (4-ASA) | 19 | 7 | 36% |
| 5-Aminosalicylic Acid (5-ASA) | 21 | 8 | 38% |
Data from a double-blind, controlled pilot study comparing oral 4-ASA and 5-ASA slow-release tablets. nih.gov
Direct comparisons between this compound (4-ASA) and its isomer, 5-Aminosalicylic acid (5-ASA), have been conducted to evaluate their relative efficacy in inflammatory bowel disease (IBD).
In the maintenance treatment of quiescent Crohn's disease, a double-blind, randomized trial found no statistical difference in relapse rates between the two compounds over one year. The relapse rate was 36% in the 4-ASA group and 38% in the 5-ASA group nih.gov. The study concluded that 4-ASA may be as effective as 5-ASA in this setting, with no significant differences in the severity of relapsed disease activity between the treatment groups nih.govnih.gov.
Another study examining the response to topical treatment in left-sided colitis also showed that 4-ASA and 5-ASA were equally effective nih.gov. Some research suggests that 4-ASA could be a more potent anti-inflammatory agent than 5-ASA nih.gov.
The potential for cross-intolerance between different aminosalicylates is a relevant clinical consideration. Research indicates that this compound (4-ASA) may be a viable option for patients who cannot tolerate other aminosalicylates.
A placebo-controlled trial in active ulcerative colitis specifically found that patients who were allergic or intolerant to sulfasalazine were more likely to respond to 4-ASA nih.gov. This suggests that a history of intolerance to sulfasalazine does not preclude the use or efficacy of 4-ASA. While not a direct study on cross-intolerance reactions, this finding points towards 4-ASA being tolerated by at least some patients with a known intolerance to a related compound.
Orphan Drug Designation in Disease Management Paradigms
This compound (4-ASA) has been recognized by regulatory bodies for its potential in treating rare diseases or conditions, leading to its designation as an orphan drug in specific therapeutic contexts. This designation is intended to facilitate the development of drugs for patient populations with unmet medical needs.
The United States Food and Drug Administration (FDA) has granted orphan drug designation to this compound for the "treatment of acute flares in pediatric patients with ileo-cecal Crohn's disease". fda.govhrsa.gov This designation, granted on April 26, 2006, to Jacobus Pharmaceutical Co., Inc., highlights the potential of 4-ASA in addressing a specific and underserved pediatric patient population with this inflammatory bowel disease. fda.gov
In the European Union, the European Medicines Agency (EMA) has designated para-aminosalicylic acid (a form of 4-ASA) as an orphan medicine for the treatment of multi-drug resistant tuberculosis. europa.eu Marketed under the brand name Granupas, this designation was granted on December 17, 2010. europa.eunih.gov The indication is for use in combination with other medicines for adults and children from 28 days of age with multi-drug resistant tuberculosis when an effective treatment regimen cannot be otherwise composed due to resistance or tolerability issues. europa.euorpha.net
The following table provides a summary of the orphan drug designations for this compound:
| Regulatory Body | Designated Name | Indication | Designation Date | Sponsor |
| U.S. Food and Drug Administration (FDA) | This compound | Treatment of acute flares in pediatric patients with ileo-cecal Crohn's disease | April 26, 2006 | Jacobus Pharmaceutical Co., Inc. |
| European Medicines Agency (EMA) | Granupas (para-aminosalicylic acid) | Treatment of multi-drug resistant tuberculosis | December 17, 2010 | Eurocept International B.V. |
Detailed Research Findings
Clinical research has explored the therapeutic efficacy of this compound in inflammatory bowel diseases, with notable findings in both ulcerative colitis and Crohn's disease.
Ulcerative Colitis
A placebo-controlled trial investigated the efficacy of oral this compound in patients with active ulcerative colitis. nih.gov The study involved 40 patients who were randomly assigned to receive either 4 grams of enterically coated 4-ASA or a placebo for 12 weeks. nih.gov The results demonstrated a significant improvement in the group receiving 4-ASA.
Key findings from this study include:
At the 12-week mark, 55% (11 out of 20) of the patients treated with this compound showed improvement in both clinical symptoms and sigmoidoscopic findings. nih.gov
In contrast, only 5% (1 out of 20) of the patients in the placebo group showed any improvement. nih.gov
Furthermore, 18 of the 19 patients who did not improve on the placebo were subsequently treated with open-label this compound, and of those, 11 showed clinical and sigmoidoscopic improvement. nih.gov
The study also suggested that patients with extensive disease who were allergic or intolerant to sulfasalazine were more likely to respond to 4-ASA. nih.gov
Crohn's Disease
The efficacy of this compound in maintaining remission in patients with quiescent Crohn's disease has also been evaluated. A double-blind, randomized trial compared oral 4-ASA with oral 5-aminosalicylic acid (5-ASA) over a one-year period in patients with Crohn's ileocolitis. nih.govnih.gov
The primary outcomes of this pilot study were as follows:
After one year of treatment, the relapse rate in the 4-ASA group was 36% (7 out of 19 patients). nih.govnih.gov
The relapse rate in the 5-ASA group was 38% (8 out of 21 patients). nih.govnih.gov
The study concluded that there was no statistically significant difference in the relapse rates between the two groups, suggesting that oral 4-ASA may be as effective as 5-ASA for the maintenance treatment of quiescent Crohn's disease. nih.govnih.gov A randomized, placebo-controlled, multicenter study was also designed to assess the efficacy and safety of oral 4-ASA in patients with active Crohn's disease of the small bowel. veeva.com
Preclinical and Investigational Applications
Development and Evaluation of Novel 4-Aminosalicylic Acid Derivatives
The development of new derivatives of 4-ASA has been a key area of investigation, with a focus on improving its anti-inflammatory and antimycobacterial activities.
New derivatives of this compound have been synthesized and evaluated for their anti-inflammatory effects. In one study, a series of non-carboxylic 4-ASA hybrids were developed. Among these, certain compounds demonstrated potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) without causing gastric lesions in preclinical models. nih.gov Specifically, compounds 10 , 19 , and 20 from this series were identified as the most active. nih.gov The anti-inflammatory mechanism of 4-ASA is thought to involve the inhibition of nuclear factor-kappa B (NF-κB), which distinguishes it from 5-aminosalicylic acid (5-ASA) that primarily acts by inhibiting arachidonic acid metabolism and scavenging free radicals. nih.gov
Interactive Data Table: Anti-inflammatory Activity of 4-ASA Derivatives
| Compound | COX-2 Inhibition | 5-LOX Inhibition | Gastric Lesion Formation |
|---|---|---|---|
| 10 | Potent | Potent | No |
| 19 | Potent | Potent | No |
| 20 | Potent | Potent | No |
The antimycobacterial activity of novel 4-ASA derivatives has been a significant focus of research, particularly in the context of drug-resistant Mycobacterium tuberculosis (Mtb). cuni.cz A study evaluating new derivatives found that compounds 17 , 19 , and 20 exhibited significant activity against the growth of M. tuberculosis H37Rv. nih.gov Compound 20 was the most potent, with a minimum inhibitory concentration (MIC) of 1.04 µM, making it 2.5 times more potent than the parent drug, 4-ASA. nih.gov This compound also displayed low cytotoxicity against normal cells, indicating a high therapeutic index. nih.gov
Further research has explored a series of novel imines and ureas based on the 4-ASA scaffold. These derivatives demonstrated inhibitory activity against various mycobacterial strains, including multidrug- and extensively resistant TB strains, with MIC values as low as 1 µM. cuni.cz In general, the urea derivatives were found to be more active than the imine derivatives. cuni.cz
Interactive Data Table: Antimycobacterial Activity of 4-ASA Derivatives against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) | Potency vs. 4-ASA |
|---|---|---|
| 17 | Significant Activity | - |
| 19 | Significant Activity | - |
| 20 | 1.04 µM | 2.5x more potent |
Targeted Delivery Systems for Intracellular Pathogens
A major challenge in treating diseases caused by intracellular pathogens like Mycobacterium tuberculosis is the limited uptake of antimicrobial compounds by host cells. elte.hu To address this, targeted delivery systems for 4-ASA are being developed.
One promising approach involves the conjugation of 4-ASA derivatives with peptide carriers, such as tuftsin peptides. elte.hu Tuftsin is a natural tetrapeptide that can target receptors on macrophages, which are the primary host cells for Mtb. elte.hu Researchers have designed and synthesized N-substituted derivatives of 4-ASA and conjugated them to tuftsin peptides via oxime or amide bonds. elte.hu These peptide conjugates are designed to enhance intracellular efficacy and selectivity. elte.hu
Studies have shown that while the in vitro antimycobacterial activity of the this compound derivatives against M. tuberculosis H37Rv was preserved in the peptide conjugates, their efficacy against intracellular bacteria was significantly enhanced. elte.hu The free drug derivatives were ineffective on infected cells, whereas the tuftsin-peptide conjugates were active against the intracellular bacteria. elte.hu These conjugates also demonstrated selectivity for various types of host cells. elte.hu The carrier peptides were found to internalize and localize mainly in the cytosol of the host cells in a concentration-dependent manner. elte.hu
Hybrid Compounds for Emerging Therapeutic Areas
The development of hybrid compounds that combine the structural features of 4-ASA with other pharmacologically active moieties is an emerging area of research. These hybrids aim to create dual-action molecules with potential applications in various therapeutic areas. researchgate.net For instance, hybrids of 4-ASA have been synthesized to possess both anti-mycobacterial and anti-inflammatory activities. researchgate.net This approach is based on the observation that non-steroidal anti-inflammatory drugs (NSAIDs) may have a beneficial effect as an adjunctive treatment for tuberculosis. researchgate.net
In one study, three new series of non-carboxylic this compound hybrids bearing various hydrazides, heterocyclic scaffolds, hydrazones, and 1,2,3-triazoles were synthesized and evaluated. researchgate.net Among them, compounds 8 , 16a-c , 19 , and 20 exhibited notable antimycobacterial activity with good selectivity indices. researchgate.net Specifically, compounds 16b and 20 were the most potent, with MIC values of 9.90 and 11.40 µM, respectively. researchgate.net
Exploration of Antiplasmodial Activity against Plasmodium falciparum (Malaria)
While this compound is a notable antitubercular agent, its standalone efficacy against the malaria parasite, Plasmodium falciparum, has been found to be limited. Research into the antiplasmodial properties of this compound has indicated that the compound exhibits poor activity when used as a single agent against the asexual NF54 strain of P. falciparum. aidsmap.comelifesciences.org This finding has directed research towards its use as a pharmacophore in the development of more potent antimalarial drugs through hybridization with other compounds. aidsmap.comelifesciences.org As a dihydrofolate compound, this compound has the potential to inhibit DNA synthesis in the folate pathway, a mechanism that is a target for antimalarial drug development. aidsmap.comelifesciences.org
Hybridization with 4-Aminoquinoline Derivatives for Antimalarial Potential
In contrast to its modest standalone activity, this compound has demonstrated significant potential as a potentiating agent when hybridized with 4-aminoquinoline derivatives. aidsmap.comelifesciences.org This approach has been explored to develop new classes of antimalarials to combat drug resistance in Plasmodium falciparum. aidsmap.comelifesciences.org
A series of hybrid compounds were synthesized by combining known 4-aminoquinoline derivatives with this compound through esterification and amidation reactions. aidsmap.comelifesciences.org The resulting hybrid molecules exhibited a marked increase in antimalarial activity compared to this compound alone. aidsmap.comelifesciences.org The most potent of these hybrid compounds demonstrated a significant level of in vitro antiplasmodial activity. aidsmap.comelifesciences.org
Table 1: In Vitro Antiplasmodial Activity of a this compound-4-Aminoquinoline Hybrid Compound
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| Most Potent Hybrid Compound (9) | Asexual NF54 strain of P. falciparum | 9.54 ± 0.57 |
These findings suggest that this compound can be effectively utilized as a pharmacophore in the design of potent new antimalarial drugs. The hybridization of this compound with 4-aminoquinoline derivatives appears to be a promising strategy for synthesizing novel antimalarial agents. aidsmap.comelifesciences.org
Potentiation Studies with Other Antitubercular Agents (e.g., Pyrazinamide)
The combination of this compound with other antitubercular agents has been a subject of historical investigation in the treatment of tuberculosis. Notably, early studies explored the use of pyrazinamide (B1679903) in combination with para-aminosalicylic acid (this compound) for pulmonary tuberculosis. nih.gov This historical use indicates an early understanding of the potential for combined therapy in treating tuberculosis.
While pyrazinamide is a cornerstone of modern tuberculosis treatment, known for its impressive sterilizing activity and synergistic effects with other drugs, detailed contemporary studies on its specific potentiation with this compound are not extensively documented in recent literature. newtbdrugs.org Pyrazinamide itself is a prodrug, converted to its active form, pyrazinoic acid, within the mycobacteria. nih.gov Its mechanism is complex and thought to involve the disruption of membrane potential and inhibition of key enzymes. newtbdrugs.orgnih.gov
Further research would be necessary to fully elucidate the synergistic mechanisms and potentiation effects of combining this compound with pyrazinamide in the context of modern tuberculosis treatment protocols.
Investigational Role in Neurological Disorders (e.g., Manganese-Induced Parkinsonian Syndromes)
Beyond its antimicrobial applications, this compound has been investigated for its therapeutic potential in certain neurological disorders, specifically manganese-induced parkinsonism. Chronic exposure to manganese can lead to a neurological syndrome that shares similarities with Parkinson's disease. nih.govnewtbdrugs.orgnih.gov
Clinical intervention for manganese-induced parkinsonism has been largely challenging. newtbdrugs.orgnih.gov However, there is evidence suggesting that para-aminosalicylic acid (PAS) may be an effective treatment for severe chronic manganese poisoning. newtbdrugs.orgnih.gov A long-term follow-up case study of a patient with occupational manganese parkinsonism who was treated with sodium para-aminosalicylic acid showed significant alleviation of symptoms and a promising prognosis. newtbdrugs.orgnih.gov At the end of the treatment, the patient's symptoms were significantly reduced, and their handwriting returned to normal. nih.gov A follow-up examination 17 years later showed a generally normal clinical and neurological presentation. newtbdrugs.orgnih.gov
The therapeutic effect of this compound in this context is thought to be related to its chelating properties. nih.gov It is believed that the compound can help in the removal of excess manganese from the body. nih.gov Studies on the complexation of Mn2+ with 4-amino-2-hydroxybenzoic acid (this compound) and its N-acetylated metabolite have been conducted to understand these mechanisms. nih.gov It is hypothesized that the relatively small metabolite can cross the blood-brain barrier and exert its manganese-mobilizing effects within vulnerable neurons. nih.gov
Table 2: Investigational Use of this compound in Manganese-Induced Parkinsonism
| Condition | Investigational Agent | Observed Outcome | Proposed Mechanism |
|---|---|---|---|
| Manganese-Induced Parkinsonism | para-Aminosalicylic Acid (PAS) | Significant alleviation of symptoms in a long-term case study. newtbdrugs.orgnih.gov | Chelation and removal of excess manganese. nih.govnih.gov |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing mixtures. For 4-Aminosalicylic acid, several chromatographic methods are utilized to achieve high resolution and sensitivity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative identification of 4-ASA and for monitoring the progress of chemical reactions. The technique involves spotting the sample on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. rsc.orgursinus.edu
Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. ursinus.edu The position of the separated spots is characterized by the retention factor (Rf value). chemistryhall.com For visualization, UV light is often used, as compounds like 4-ASA may quench fluorescence, appearing as dark spots on a fluorescent background. rsc.orgursinus.edu Staining with reagents like iodine can also be employed. rsc.org A study on related salicylic (B10762653) acid derivatives demonstrated the use of boric acid-impregnated TLC plates with a chloroform-methanol-water-ammonium hydroxide (B78521) solvent system to achieve separation. researchgate.net
Ion Exchange Chromatography
Ion Exchange Chromatography (IEC) separates molecules based on their net charge. iajps.com This technique is well-suited for separating charged species like this compound from neutral or differently charged molecules. The stationary phase is a resin that has charged functional groups. iajps.com For the separation of an anion like the salicylate (B1505791), an anion exchange resin is used.
The mechanism involves the diffusion of the analyte ion to the exchanger surface, exchange of ions at the exchange site, and subsequent diffusion of the exchanged ion off the resin. iajps.com Elution is typically achieved by changing the pH or increasing the concentration of counter-ions in the mobile phase. fredhutch.org Studies on salicylic acid and its derivatives have shown that their elution behavior is significantly influenced by the pH of the eluent (which affects the ionization of the acid) and the stability of any complexes formed, for instance with ferric chloride in the mobile phase. acs.org
Spectroscopic and Spectrophotometric Approaches
Spectroscopic methods are widely used for the quantification of 4-ASA, often in pharmaceutical formulations. These techniques are based on the interaction of the compound with electromagnetic radiation.
A common approach is UV-Visible spectrophotometry. The quantification relies on measuring the absorbance of a solution containing the compound at a specific wavelength (λmax), which is directly proportional to its concentration, as described by the Beer-Lambert law. For instance, in a dissolution study of 4-ASA cocrystals, quantification was performed by measuring UV absorbance at 299 nm. mdpi.comnih.gov
Spectrophotometric methods can also be based on colorimetric reactions. One such method involves the oxidative coupling of 4-ASA with a reagent like 4-Amino Antipyrine in the presence of an oxidizing agent (e.g., NaIO4). tjpsj.org This reaction produces a colored dye, and the intensity of the color, measured at its λmax (e.g., 516 nm), corresponds to the concentration of 4-ASA. tjpsj.org Another method described using this compound itself as a coupling reagent for the determination of mesalazine, resulting in a colored product with an absorption maximum around 600 nm. tjpsj.orgresearchgate.net These methods are valued for their simplicity, speed, and low cost. tjpsj.org
| Method | Reagent | λmax | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Oxidative Coupling | 4-Amino Antipyrine / NaIO₄ | 516 nm | 17568 |
| Oxidative Coupling | Used as reagent for Mesalazine | ~600 nm | 7.6 x 10³ |
Table 2: Spectrophotometric Methods for this compound Analysis. Data sourced from tjpsj.orgtjpsj.orgresearchgate.net.
Electrophoretic Methods
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field wikipedia.org. It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.
CE is particularly well-suited for the analysis of small, charged molecules like this compound and its related compounds. The technique has been successfully applied to quantify salicylic acid and separate it from its precursors and degradation products, such as acetylsalicylic acid nih.govacs.orgresearchgate.net. The separation in CE occurs in a narrow-bore capillary, leading to very high theoretical plate counts and sharp peaks, often superior to those achieved with HPLC fortlewis.edu. This makes it an excellent method for purity assessment and the quantification of impurities in 4-ASA samples. The migration time of the analyte is used for identification, while the peak area is used for quantification fortlewis.edu.
Advanced "-Omics" Methodologies
Advanced "-omics" technologies have become instrumental in unraveling the intricate mechanisms of drug action and resistance. In the context of this compound (4-ASA), these high-throughput methodologies provide a holistic view of the molecular changes that occur within microorganisms, particularly Mycobacterium tuberculosis, upon exposure to the drug.
Multi-Omics Analysis for Comprehensive Resistance Pathway Elucidation
While WGS identifies genetic mutations, a multi-omics approach, integrating genomics, proteomics, and metabolomics, provides a more comprehensive understanding of the functional consequences of these mutations and the broader cellular response to 4-ASA. This integrated analysis helps to elucidate the complex and interconnected pathways that contribute to drug resistance.
Studies combining genomic, proteomic, and metabolomic analyses of 4-ASA-resistant M. tuberculosis strains, both with and without folC mutations, have revealed distinct resistance mechanisms. In strains with folC mutations, resistance appears to be associated with the promotion of S-adenosylmethionine (SAM)-dependent methyltransferases and the suppression of 4-ASA uptake through the inhibition of certain drug transport-associated membrane proteins.
Conversely, in strains lacking folC mutations, an alternative resistance strategy is employed. These strains may exhibit increased uptake of exogenous methionine, which can mitigate the inhibitory effects of 4-ASA on the folate pathway. Furthermore, they may upregulate the expression of key enzymes in the folate pathway, such as DfrA, ThyA, and FolC, to compensate for the drug's effects.
Metabolomic profiling has also highlighted the significance of other metabolic pathways in 4-ASA resistance. For example, alterations in phenylalanine metabolism have been observed in resistant strains, suggesting a potential link between this amino acid pathway and the drug resistance phenotype.
The table below presents a summary of key pathways and molecular changes identified through multi-omics analysis in 4-ASA resistant M. tuberculosis.
| Omics Level | Key Findings in Resistant Strains | Implication for Resistance Mechanism |
| Genomics | Mutations in folC, thyA, ribD | Direct alteration of drug targets or related pathways. |
| Proteomics | Upregulation of DfrA, ThyA, FolC; Altered expression of membrane transport proteins. | Compensation for drug inhibition; Reduced drug uptake. |
| Metabolomics | Increased uptake of exogenous methionine; Alterations in phenylalanine metabolism. | Bypassing the inhibited metabolic step; Uncharacterized alternative resistance pathways. |
This table summarizes the multi-faceted resistance mechanisms to this compound elucidated through the integration of genomics, proteomics, and metabolomics data.
Other Analytical Techniques
Beyond "-omics" methodologies, a range of other analytical techniques are employed for the characterization and quantification of this compound. These methods are often utilized in pharmaceutical quality control and pharmacokinetic studies.
Titrimetry
Titrimetric analysis, a classic quantitative chemical analysis method, can be applied to determine the purity of this compound. Nonaqueous titration is a common approach for the assay of acidic or basic substances that are not soluble in water. For 4-ASA, which is an acidic compound, a nonaqueous acid-base titration can be performed. This typically involves dissolving the 4-ASA sample in a suitable non-aqueous solvent, such as dimethylformamide or acetone, and titrating it with a standardized solution of a strong base in a non-aqueous solvent, like tetrabutylammonium (B224687) hydroxide. The endpoint of the titration can be determined potentiometrically or with the use of a suitable indicator. This method is valued for its accuracy and precision in quantifying the bulk drug substance.
Polarography and Voltammetry
Polarography and other voltammetric techniques are electrochemical methods that can be used for the quantitative analysis of electroactive compounds like this compound. These methods involve applying a controlled potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte in the solution.
While specific polarographic studies on 4-ASA are not extensively documented, the principles of voltammetry have been successfully applied to the determination of structurally related compounds, such as 5-aminosalicylic acid. For instance, differential pulse voltammetry using a glassy carbon electrode has been shown to be a sensitive method for quantifying 5-aminosalicylic acid in pharmaceutical formulations. A similar approach could likely be adapted for the analysis of 4-ASA, leveraging the oxidation of the amino or phenolic groups in the molecule. The selection of a suitable buffer system and optimization of instrumental parameters would be crucial for developing a robust and sensitive voltammetric method for 4-ASA.
Micro-dialysis
Micro-dialysis is a minimally invasive sampling technique that allows for the in vivo measurement of unbound drug concentrations in the extracellular fluid of various tissues. This technique is particularly valuable for pharmacokinetic and pharmacodynamic studies, as it provides insight into the concentration of the pharmacologically active form of a drug at its site of action.
The principle of micro-dialysis involves the insertion of a small, semi-permeable probe into the tissue of interest. The probe is continuously perfused with a physiological solution (perfusate). Small molecules, such as 4-ASA, can diffuse across the membrane from the interstitial fluid into the perfusate down a concentration gradient. The collected dialysate can then be analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of the drug.
An application of a related technique, in-vivo equilibrium dialysis, has been demonstrated for measuring the luminal concentrations of orally ingested this compound in fecal water. This study utilized small dialysis sacs that were ingested and later retrieved from the stool for analysis of their 4-ASA content by HPLC. This showcases the utility of dialysis-based methods for assessing the concentration of 4-ASA in biological matrices.
Radioimmune Assay
Radioimmunoassay (RIA) is a highly sensitive and specific in vitro technique used to measure the concentration of substances, typically antigens, in a sample. The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen (from the sample) to a limited number of specific antibody binding sites.
While the development of a specific radioimmunoassay for this compound is not widely reported in the literature, the general methodology could be applied. This would involve:
Producing specific antibodies against 4-ASA, which would likely require conjugating 4-ASA to a larger carrier protein to make it immunogenic.
Synthesizing a radiolabeled form of 4-ASA, for example, by incorporating a radioactive isotope such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I).
Developing a standard curve using known concentrations of unlabeled 4-ASA to compete with the radiolabeled 4-ASA for antibody binding.
Measuring the radioactivity of the antibody-bound fraction to determine the concentration of 4-ASA in unknown samples.
Given the sensitivity of RIA, it could potentially be used for the determination of very low concentrations of 4-ASA in biological fluids.
Mechanistic Studies of Drug Interactions
Interactions Affecting Pharmacokinetics of Co-administered Therapeutic Agents
The co-administration of 4-Aminosalicylic acid (4-ASA) and rifampicin (B610482) can lead to a significant alteration in the pharmacokinetic profile of rifampicin, primarily resulting in reduced serum concentrations. drugbank.comdrugbank.com The predominant mechanism underlying this interaction is the impairment of rifampicin's gastrointestinal absorption. nih.govnih.gov
Research has identified two primary bases for this interaction:
Adsorption by Excipients : One of the key mechanisms involves an excipient, bentonite (B74815), which is present in some formulations of 4-ASA granules. Bentonite has been shown to adsorb rifampicin, thereby preventing its absorption into the systemic circulation when the two drugs are administered simultaneously. nih.gov
Competitive Absorption : Another proposed mechanism is a competitive decrease in rifampicin absorption due to the dominant absorption of 4-ASA when both drugs are present in the gastrointestinal tract at the same time. nih.gov
This interaction leads to a reduced area under the curve (AUC) and lower peak plasma concentrations (Cmax) for rifampicin, which can potentially decrease its therapeutic efficacy. drugbank.comdrugbank.com
Table 1: Mechanistic Summary of 4-ASA Interaction with Rifampicin
| Interacting Agent | Proposed Mechanism | Pharmacokinetic Outcome |
|---|---|---|
| Rifampicin | Decreased gastrointestinal absorption. nih.gov | Reduced serum concentration of Rifampicin. drugbank.comdrugbank.com |
| Adsorption of rifampicin by bentonite (an excipient in 4-ASA granules). nih.gov | Potential for decreased therapeutic efficacy. drugbank.com | |
| Competitive absorption process. nih.gov |
The interaction between this compound and phenytoin (B1677684) primarily involves the alteration of plasma protein binding. drugbank.com Phenytoin is a narrow therapeutic index drug that is typically highly bound (around 90%) to plasma proteins, predominantly albumin. nih.govnih.gov Only the unbound, or free, fraction of the drug is pharmacologically active. nih.gov
The mechanistic basis for the interaction is the displacement of phenytoin from its binding sites on plasma albumin by this compound. drugbank.commonash.edu This displacement leads to an increase in the concentration of free, unbound phenytoin in the plasma. While this may not significantly alter the total plasma concentration of phenytoin, the elevated free fraction can lead to an enhanced pharmacological effect and an increased risk of concentration-dependent toxicities. nih.gov This is particularly critical due to phenytoin's non-linear clearance, where small changes in dose or bioavailability can lead to disproportionately large changes in plasma concentration. monash.edu
Table 2: Mechanistic Summary of 4-ASA Interaction with Phenytoin
| Interacting Agent | Proposed Mechanism | Pharmacokinetic Outcome |
|---|---|---|
| Phenytoin | Displacement from plasma albumin binding sites. drugbank.commonash.edu | Increase in the unbound (active) fraction of Phenytoin in serum. monash.edu |
| Competitive protein binding. | Potential for enhanced pharmacological effect and toxicity. nih.gov |
Interactions Affecting Pharmacodynamics and Adverse Event Profiles
This compound has been observed to potentiate the hypoglycemic effects of various oral antidiabetic agents. drugbank.com This interaction is pharmacodynamic in nature, where 4-ASA enhances the glucose-lowering capabilities of these drugs, increasing the risk of hypoglycemia.
The interaction has been noted with several classes of antidiabetic drugs:
Sulfonylureas : Agents such as acetohexamide, glibenclamide (glyburide), glipizide, and glimepiride (B1671586) may have their hypoglycemic activities increased by 4-ASA. drugbank.com The primary mechanism of sulfonylureas is the stimulation of insulin (B600854) release from pancreatic β-cells by binding to the SUR1 receptor and closing ATP-sensitive potassium channels. derangedphysiology.commdpi.com 4-ASA may augment this effect, leading to a greater-than-expected reduction in blood glucose.
Other Oral Agents : The hypoglycemic actions of other agents like acarbose (B1664774) and rosiglitazone (B1679542) may also be increased when co-administered with this compound. drugbank.com
Table 3: Research Findings on 4-ASA Potentiation of Antidiabetic Agents
| Class of Antidiabetic Agent | Specific Examples | Observed Interaction |
|---|---|---|
| Sulfonylureas | Acetohexamide, Glibenclamide, Glipizide, Glimepiride, Gliclazide, Glibornuride. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
| Biguanides | Buformin. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
| Thiazolidinediones | Rosiglitazone. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
| α-Glucosidase Inhibitors | Acarbose. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
| DPP-4 Inhibitors | Alogliptin, Linagliptin. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
| GLP-1 Receptor Agonists | Albiglutide, Liraglutide, Lixisenatide. drugbank.com | Potentiation of hypoglycemic activity. drugbank.com |
A clinically significant interaction exists between this compound and oral anticoagulants, leading to an increased risk of bleeding. drugbank.com This effect is a result of a synergistic pharmacodynamic interaction. Salicylates, including 4-ASA, can potentiate the effects of coumarin (B35378) derivatives like warfarin (B611796) and acenocoumarol. drugbank.comnih.gov
The mechanisms for this potentiation are multifaceted and characteristic of salicylate (B1505791) interactions:
Displacement from Protein Binding : Similar to the interaction with phenytoin, 4-ASA can displace coumarin anticoagulants from their plasma protein binding sites. This increases the concentration of the free, active drug, thereby enhancing its anticoagulant effect and the risk of hemorrhage. nih.gov
This interaction has been documented to increase the risk or severity of bleeding when 4-ASA is combined with anticoagulants such as acenocoumarol, fluindione, and rivaroxaban. drugbank.com
Table 4: Mechanistic Summary of 4-ASA Interaction with Anticoagulants
| Interacting Agent(s) | Proposed Mechanism | Pharmacodynamic Outcome |
|---|---|---|
| Warfarin, Acenocoumarol, Fluindione | Drug synergism. nih.gov | Increased anticoagulant activity. drugbank.com |
| Inhibition of platelet function. | Increased risk and severity of bleeding. drugbank.com | |
| Displacement from plasma protein binding sites. |
The co-administration of this compound with other known nephrotoxic drugs may increase the risk of renal injury. nih.gov Drug-induced nephrotoxicity is a significant cause of acute kidney injury, often resulting from damage to tubular cells. mdpi.com The mechanism in such interactions is typically an additive or synergistic toxic effect on the kidney.
When 4-ASA is used concurrently with other agents that have the potential to cause renal harm, the cumulative burden on the kidneys is increased. Potentially interacting nephrotoxic agents include, but are not limited to, aminoglycoside antibiotics, nonsteroidal anti-inflammatory drugs (NSAIDs), and certain antiviral medications. nih.govbuzzrx.com Aminoglycosides, for instance, induce nephrotoxicity by accumulating in the renal cortex and causing tubular cell damage. nih.govabdominalkey.com The concurrent use of another potentially nephrotoxic agent like 4-ASA could exacerbate this damage. While direct studies detailing the specific influence of 4-ASA on the nephrotoxicity of other agents are limited, caution is warranted when combining multiple potentially renotoxic drugs. nih.gov
Table 5: Potential for Additive Nephrotoxicity with Co-administered Agents
| Class of Nephrotoxic Agent | Examples | Potential Interaction with 4-ASA |
|---|---|---|
| Aminoglycoside Antibiotics | Amikacin, Gentamicin | Potential for additive or synergistic nephrotoxic effects. nih.govabdominalkey.com |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen (B1674241), Naproxen | Potential for increased risk of renal impairment. buzzrx.com |
| Diuretics | Furosemide, Bumetanide | Increased risk of adverse effects on the kidney. drugbank.com |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril | Increased risk of renal failure. drugbank.com |
Interactions with Carbonic Anhydrase Inhibitors and NSAIDs
The therapeutic application of this compound can be influenced by concurrent administration of other drugs. Mechanistic studies have focused on understanding the molecular and physiological basis of these interactions, particularly with carbonic anhydrase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). These interactions primarily occur at the level of pharmacokinetics, involving processes such as plasma protein binding and renal excretion, and pharmacodynamics, through competition at enzymatic binding sites.
Interactions with Carbonic Anhydrase Inhibitors
The co-administration of this compound with carbonic anhydrase inhibitors, such as acetazolamide (B1664987), may lead to an increased risk or severity of adverse effects. drugbank.comdrugbank.com The underlying mechanisms are complex and can involve alterations in protein binding and renal clearance.
Research on salicylates, which are structurally related to this compound, provides insight into these interactions. Salicylates can displace carbonic anhydrase inhibitors from their binding sites on plasma proteins. nih.gov This displacement increases the concentration of the unbound, pharmacologically active inhibitor in the plasma. Furthermore, salicylates may competitively inhibit the renal tubular secretion of carbonic anhydrase inhibitors. nih.gov The combination of reduced plasma protein binding and decreased renal clearance can significantly elevate the systemic concentration of the carbonic anhydrase inhibitor, potentially leading to toxicity. nih.govdrugs.com
Carbonic anhydrase inhibitors function by blocking the carbonic anhydrase enzyme in the proximal tubules of the nephron. youtube.comlecturio.com This inhibition leads to increased excretion of bicarbonate, which alkalinizes the urine. youtube.comyoutube.com Changes in urinary pH can alter the renal clearance of weak organic acids like this compound. youtube.com
Table 1: Mechanistic Insights into the Interaction between Salicylates and Carbonic Anhydrase Inhibitors
| Interacting Drug Class | Example | Proposed Mechanism of Interaction | Potential Outcome |
| Carbonic Anhydrase Inhibitor | Acetazolamide | Competitive inhibition of plasma protein binding by salicylate. nih.gov | Increased unbound plasma concentration of acetazolamide. nih.gov |
| Inhibition of renal tubular secretion of acetazolamide by salicylate. nih.gov | Reduced renal clearance of acetazolamide. nih.gov | ||
| Carbonic anhydrase inhibitor-induced alkalinization of urine. youtube.comyoutube.com | Altered renal clearance of weak organic acids. youtube.com |
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Interactions between this compound and NSAIDs are well-documented and can result in decreased therapeutic efficacy of the aminosalicylate. drugbank.com The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. walshmedicalmedia.comyoutube.com
Several NSAIDs, including ibuprofen and naproxen, can competitively bind to the same sites on COX enzymes as salicylates. nih.govresearchgate.net This competitive inhibition can interfere with the activity of this compound, potentially reducing its therapeutic effects. drugbank.comnih.gov Docking studies have suggested that NSAIDs that form hydrogen bonds with key amino acid residues like Ser 530, Arg 120, and Tyr 385 within the COX-1 hydrophobic channel are more likely to interfere with the activity of acetylsalicylic acid. uni-duesseldorf.de
Beyond enzymatic competition, other mechanisms may contribute to these interactions. Certain NSAIDs, such as diclofenac (B195802) and ibuprofen, have been shown to inhibit the intestinal proton-coupled amino acid transporter (PAT1). mdpi.com This inhibition occurs via a non-competitive mechanism and could potentially affect the transport and absorption of other drugs. mdpi.com Furthermore, the concurrent use of aminosalicylates and some NSAIDs, like dexketoprofen, can increase the risk of gastrointestinal bleeding. drugbank.com
Table 2: Summary of Interactions between this compound and Various NSAIDs
| Interacting NSAID | Reported Effect on this compound |
| Acetylsalicylic acid | Decreased therapeutic efficacy. drugbank.com |
| Dexibuprofen | Decreased therapeutic efficacy. drugbank.com |
| Dexketoprofen | Increased risk of bleeding and gastrointestinal bleeding. drugbank.com |
| Diclofenac | Decreased therapeutic efficacy. drugbank.com |
| Etodolac | Decreased therapeutic efficacy. drugbank.com |
| Fenoprofen | Decreased therapeutic efficacy. drugbank.com |
| Ibuprofen | Potential for competitive inhibition at COX enzymes. nih.govresearchgate.net |
| Lornoxicam | Decreased therapeutic efficacy. drugbank.com |
| Magnesium salicylate | Decreased therapeutic efficacy. drugbank.com |
| Meclofenamic acid | Decreased therapeutic efficacy. drugbank.com |
| Mefenamic acid | Decreased therapeutic efficacy. drugbank.com |
| Naproxen | Potential for competitive inhibition at COX enzymes. nih.govresearchgate.net |
Mechanistic Basis of Adverse Events
Etiology of Gastrointestinal Irritation
The most frequently reported adverse effects of 4-Aminosalicylic acid (4-ASA) involve the gastrointestinal (GI) system, manifesting as nausea, vomiting, abdominal pain, and diarrhea nih.govdrugs.comnih.gov. The primary etiological factor responsible for this GI irritation is the acidic carboxylic group within the molecular structure of 4-ASA nih.gov. This acidic nature can lead to direct irritation of the gastric mucosa. In rare instances, this can progress to more severe complications such as peptic ulcers and gastric hemorrhage nih.govdrugs.com. The administration of 4-ASA with food is a strategy employed to minimize these adverse GI effects nih.gov.
Mechanisms of Drug-Induced Hepatotoxicity (e.g., Role of Meta-aminophenol Formation)
Drug-induced hepatotoxicity is a significant concern with this compound therapy. A key mechanism underlying this toxicity is the formation of meta-aminophenol (m-aminophenol). Under acidic conditions, such as those found in the stomach, this compound can undergo decarboxylation. It has been demonstrated that in simulated gastric acid, approximately 10% of an unprotected dose of this compound is converted to m-aminophenol, a known hepatotoxin, within two hours nih.gov. This metabolite is directly toxic to liver cells, and its formation is a critical step in the pathogenesis of 4-ASA-induced liver injury. Clinical manifestations of this hepatotoxicity can include jaundice and hepatitis, which typically appear within the first three months of initiating therapy rxlist.commedscape.com. Early signs of intolerance, such as rash or fever, often precede the onset of jaundice rxlist.com.
Hematological Effects and Underlying Mechanisms (e.g., Hemolysis in Glucose-6-Phosphate Dehydrogenase Deficiency, Agranulocytosis)
This compound can induce a range of hematological adverse events, some of which are severe and life-threatening. The underlying mechanisms for these effects are varied and can involve both direct toxicity and immune-mediated responses.
Hemolysis in Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: this compound belongs to the salicylate (B1505791) class of drugs msdmanuals.com. Salicylates are known to be oxidant drugs that can trigger acute hemolytic anemia in individuals with a Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency msdmanuals.com. G6PD is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, which protects red blood cells from oxidative damage medscape.com. In G6PD-deficient individuals, the administration of an oxidizing agent like 4-ASA can lead to the premature destruction of red blood cells (hemolysis), resulting in symptoms such as jaundice, dark urine, and weakness msdmanuals.comhopkinsmedicine.org.
Agranulocytosis: Agranulocytosis, a severe and dangerous reduction in the number of neutrophils, is a rare but serious adverse effect of this compound nih.govrxlist.comnih.govfrontiersin.org. The exact mechanism is not fully elucidated but is thought to be idiosyncratic and may involve immune-mediated destruction of granulocyte precursors in the bone marrow or direct toxic effects nih.gov. Drugs with aromatic amino functions, such as this compound, have been associated with this condition frontiersin.org. The onset is often sudden and can lead to life-threatening infections due to the compromised immune system clevelandclinic.org.
Other reported hematological effects include leukopenia (a general decrease in white blood cells), thrombocytopenia (a decrease in platelets), and Coombs' positive hemolytic anemia nih.govrxlist.com.
Endocrine System Perturbations: Thyroid Hormone Synthesis Inhibition and Goitre Development
Treatment with this compound has been associated with endocrine disturbances, most notably affecting the thyroid gland. It is recognized as a goitrogen, a substance that can lead to the enlargement of the thyroid gland, known as a goitre nih.gov. The development of goitre and hypothyroidism are common endocrine side effects of 4-ASA therapy drugs.com. The underlying mechanism is believed to be the inhibition of thyroid hormone synthesis racgp.org.authyroid.org. By interfering with the production of thyroxine (T4) and triiodothyronine (T3), the pituitary gland is stimulated to release more thyroid-stimulating hormone (TSH) in a compensatory effort racgp.org.authyroid.orgmayoclinic.org. This chronic stimulation of the thyroid gland by elevated TSH levels leads to its enlargement racgp.org.authyroid.org.
Pathways Involved in Hypersensitivity Reactions
Hypersensitivity reactions to this compound are relatively common and can present with a wide array of symptoms, including fever, various types of skin eruptions, vasculitis, exfoliative dermatitis, and joint pain nih.govrxlist.com. These reactions are immune-mediated and can be categorized as a type of delayed-type hypersensitivity (Type IV) reaction nih.govwikipedia.org. In a Type IV hypersensitivity reaction, the response is mediated by T-cells rather than antibodies wikipedia.org. Upon initial exposure, the drug acts as a hapten, binding to carrier proteins and sensitizing T-cells. Subsequent exposure to the drug leads to the activation of these memory T-cells, which then release cytokines that mediate an inflammatory response, resulting in tissue damage and the clinical manifestations of the hypersensitivity reaction nih.govwikipedia.org. Some reactions may also involve eosinophilia, suggesting a possible Type I hypersensitivity component in certain individuals nih.govrutgers.eduyoutube.com.
Genotoxicity and Observations of Chromosomal Aberrations in Research Settings
Research into the genotoxic potential of this compound has indicated that it can induce chromosomal aberrations. In a study examining the effects of various clinical medicines on cultured mammalian cells, p-aminosalicylic acid was found to cause a definite increase in chromosomal aberrations nih.gov. Chromosomal aberrations are changes to the structure or number of chromosomes and are an indicator of genotoxic damage biotech-asia.orgresearchgate.net. The observed effects, though described as "a little weak" in the study, suggest that 4-ASA has the potential to interact with and damage genetic material nih.gov. Further investigation is warranted to fully understand the clinical significance of these findings nih.gov.
Nutrient Malabsorption Syndromes (e.g., Vitamin B12, Folic Acid, Iron, Lipids)
The use of this compound has been associated with the malabsorption of several essential nutrients, which can lead to deficiency syndromes with prolonged therapy nih.govdrugs.com.
Vitamin B12: this compound has been shown to decrease the gastrointestinal absorption of vitamin B12 drugs.comdrugs.commayoclinic.orgnih.gov. Some reports indicate that it can reduce the absorption of vitamin B12 by as much as 55% drugs.com. The precise mechanism is not fully understood, but it is believed that 4-ASA may interfere with the transport mechanism of vitamin B12 across the intestinal wall researchgate.net.
Folic Acid: Malabsorption of folic acid has also been observed in patients undergoing treatment with this compound nih.gov. One proposed mechanism of action for 4-ASA's therapeutic effect is the inhibition of folic acid synthesis rxlist.comdrugbank.com. It is plausible that this interference with folate metabolism could also contribute to its malabsorption.
Iron: this compound can interfere with iron uptake and assimilation nih.gov. It has been shown to inhibit the formation of mycobactin (B74219), a siderophore essential for iron transport in mycobacteria rxlist.comnih.gov. This effect on iron transport may also extend to the host, contributing to iron malabsorption nih.gov.
Lipids: Malabsorption of lipids, leading to steatorrhea, has also been reported as a consequence of this compound therapy nih.gov.
The malabsorption of these vital nutrients can have significant clinical consequences, and monitoring for deficiencies may be necessary in patients on long-term 4-ASA treatment.
Table of Research Findings on this compound-Induced Nutrient Malabsorption
| Nutrient | Observed Effect | Potential Mechanism |
|---|---|---|
| Vitamin B12 | Decreased gastrointestinal absorption by up to 55% drugs.com | Interference with intestinal transport mechanisms researchgate.net |
| Folic Acid | Malabsorption observed nih.gov | Potential inhibition of folic acid synthesis and metabolism rxlist.comdrugbank.com |
| Iron | Malabsorption observed nih.gov | Inhibition of iron transport pathways nih.gov |
| Lipids | Malabsorption leading to steatorrhea nih.gov | Not fully elucidated |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-aminosalicylic acid in laboratory settings?
- Synthesis : 4-ASA can be synthesized via diazotization and coupling reactions, as demonstrated in the preparation of azo derivatives . For lab-scale synthesis, ensure stoichiometric control of reagents (e.g., nitrous acid for diazotization) and pH optimization to prevent side reactions.
- Characterization : Use HPLC for purity assessment (>99%) , NMR for structural confirmation (e.g., aromatic proton signals at δ 6.3–7.5 ppm), and X-ray crystallography for polymorph identification . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for stability testing .
Q. What pharmacological mechanisms underlie this compound’s antibacterial activity against Mycobacterium tuberculosis?
- 4-ASA inhibits the folate biosynthesis pathway by competitively blocking dihydrofolate synthase (FolC), essential for mycobacterial DNA synthesis . Its efficacy is pH-dependent, with optimal activity observed in mildly acidic environments (pH 5.5–6.5) due to enhanced cellular uptake . Validate mechanisms using gene knockout studies (folC mutants) and minimum inhibitory concentration (MIC) assays under varying pH conditions.
Q. Which analytical techniques are critical for assessing the purity and stability of this compound in experimental formulations?
- Purity : HPLC with UV detection (λ = 280 nm) and a C18 column, validated against USP standards .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) coupled with TGA (decomposition onset at ~200°C) and DSC (melting point: 150–153°C) . Monitor degradation products (e.g., salicylic acid) via mass spectrometry.
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?
- Solubility variations arise from experimental conditions (temperature, pressure, solvent polarity). For example:
| Solvent | Temperature (K) | Pressure (MPa) | Solubility (mol%) | Method | Reference |
|---|---|---|---|---|---|
| SCCO₂ | 308–328 | 11.0–21.0 | 1.2 × 10⁻⁵–3.8 × 10⁻⁵ | Dynamic | |
| Subcritical R134a | 308–328 | 5.0–15.0 | 2.1 × 10⁻⁴–8.7 × 10⁻⁴ | Static |
- Use density-based models (Chrastil, Mendez-Santiago–Teja) to correlate data and identify outliers . Replicate studies using standardized protocols (e.g., static vs. dynamic methods) and control solvent impurities (e.g., residual water in CO₂).
Q. What strategies are effective in designing co-crystals of this compound to enhance physicochemical stability?
- Co-formers : Select hydrogen-bond donors/acceptors like dioxane, morpholine, or piperazine. For example, 4-ASA forms a 1:1 molecular salt with piperazine, improving thermal stability (decomposition temperature increased by 25°C) .
- Methods : Employ solvent-drop grinding or slow evaporation. Characterize co-crystals via PXRD (e.g., distinct peaks at 2θ = 12.5°, 15.8°) and FTIR (shifted carbonyl stretches at 1680 cm⁻¹) .
Q. How should researchers interpret conflicting data on 4-ASA’s protein-binding behavior in pharmacokinetic studies?
- Reported protein binding ranges (50–60%) may vary due to assay conditions (e.g., plasma pH, albumin concentration) . Use equilibrium dialysis under physiological pH (7.4) and validate with radiolabeled 4-ASA (³H or ¹⁴C). Account for metabolites (e.g., acetylated derivatives) that may competitively bind proteins .
Q. What experimental designs are optimal for studying 4-ASA’s pH-dependent solubility in biorelevant media?
- Simulate gastrointestinal conditions using USP buffers (pH 1.2–7.4) and surfactants (e.g., sodium lauryl sulfate) to mimic bile acids. Measure solubility via shake-flask method with HPLC quantification . For in vivo relevance, correlate results with dissolution testing using a flow-through apparatus (e.g., USP Apparatus 4).
Methodological Notes
- Data Validation : Cross-reference solubility and stability data with peer-reviewed journals (e.g., Crystal Growth & Design, Journal of Chemical Thermodynamics) and avoid unreviewed platforms like Cheméo .
- Ethical Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure experimental details are replicable, including raw data deposition in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
